1-(1H-Inden-3-yl)naphthalene
Description
1-(1H-Inden-3-yl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) comprising a naphthalene core fused with a 1H-indenyl group at the 3-position. These analogs feature a methylidene bridge between the indenyl and naphthalene moieties, with substituents influencing steric and electronic behavior. The compound’s relevance may lie in materials science or medicinal chemistry, given the biological activity of indenyl-naphthalene hybrids (e.g., cannabinoid receptor associations in ).
Properties
CAS No. |
57803-93-7 |
|---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-(3H-inden-1-yl)naphthalene |
InChI |
InChI=1S/C19H14/c1-3-9-16-14(6-1)8-5-11-18(16)19-13-12-15-7-2-4-10-17(15)19/h1-11,13H,12H2 |
InChI Key |
HXFBWURKBSHKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Inden-3-yl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with indene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Inden-3-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
1-(1H-Inden-3-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(1H-Inden-3-yl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Diversity in Naphthalene Derivatives
Key structural analogs and their properties are summarized below:
- Synthetic Methods: 1-(Dimethylsilyl)naphthalene is synthesized via tert-butyllithium-mediated coupling of 1-bromonaphthalene with Me₂HSiCl, followed by silica gel chromatography. This method highlights the utility of organometallic reagents in functionalizing naphthalene.
Physical and Chemical Property Comparisons
Molecular Geometry and Stability
- 1-[3-(Naphthalen-1-yl)phenyl]naphthalene () exhibits a nearly planar structure with mixed cis/trans configurations, stabilized by π-π stacking interactions. Similar planarization is expected in 1-(1H-Inden-3-yl)naphthalene due to conjugated π-systems.
- 1-(Dimethylsilyl)naphthalene adopts a non-planar geometry, with the silyl group introducing steric bulk and altering electronic properties (e.g., NMR δ 0.49 ppm for Si–CH₃).
Stability and Reactivity
- Chlorinated derivatives like 1-Chloro-3-methylnaphthalene () show enhanced electrophilicity at the chloro position, enabling nucleophilic substitution.
- Indenyl-naphthalene hybrids () may exhibit photochemical reactivity due to extended conjugation, analogous to PAHs like anthracene.
Toxicological and Environmental Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
